N-(4-chloro-3-fluorophenyl)acetamide: A Comprehensive Technical Guide for Scientific Professionals
N-(4-chloro-3-fluorophenyl)acetamide: A Comprehensive Technical Guide for Scientific Professionals
Foreword: Understanding the Landscape of Substituted Acetanilides
N-(4-chloro-3-fluorophenyl)acetamide belongs to the broad class of acetanilide derivatives, compounds of significant interest in medicinal chemistry and materials science. The strategic placement of halogen atoms on the phenyl ring can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a detailed exploration of N-(4-chloro-3-fluorophenyl)acetamide, offering insights into its synthesis, predicted properties, and safe handling protocols. Given the limited direct experimental data for this specific isomer, this document leverages established principles of organic chemistry and data from closely related analogues to provide a robust and scientifically grounded resource for researchers. Acetanilide itself was one of the first aniline derivatives to be recognized for its analgesic and antipyretic properties, paving the way for the development of numerous pharmaceutical compounds.[1][2][3] The introduction of substituents, such as halogens, allows for the fine-tuning of a molecule's characteristics to enhance efficacy or reduce toxicity.
Molecular Structure and Physicochemical Characteristics
The molecular structure of N-(4-chloro-3-fluorophenyl)acetamide, presented below, is key to understanding its properties. The acetamido group (-NHCOCH₃) is a crucial feature, influencing the electronic and steric environment of the aromatic ring. Halogens, being ortho-para directing deactivators, influence the regioselectivity of further electrophilic aromatic substitution reactions.[4][5]
Caption: 2D structure of N-(4-chloro-3-fluorophenyl)acetamide.
Predicted Physicochemical Properties
| Property | Predicted Value / Range | Rationale / Comparative Data |
| Molecular Formula | C₈H₇ClFNO | Based on its chemical structure. |
| Molecular Weight | 187.60 g/mol | Calculated from the molecular formula.[6][7] |
| Appearance | White to off-white crystalline solid | Typical appearance for acetanilide derivatives. |
| Melting Point (°C) | 110 - 125 | Based on the melting point of N-(3-chloro-4-fluorophenyl)acetamide (116-119 °C).[6] The positional difference of the halogens is expected to have a minor impact on the crystal lattice energy. |
| Boiling Point (°C) | ~330 | Extrapolated from the boiling point of N-(3-chloro-4-fluorophenyl)acetamide (~329 °C).[6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | Acetanilides generally exhibit low water solubility, which is further reduced by the presence of hydrophobic halogen atoms.[3][8] |
Synthesis of N-(4-chloro-3-fluorophenyl)acetamide
The most direct and common method for the synthesis of N-(4-chloro-3-fluorophenyl)acetamide is the acetylation of the corresponding aniline, 4-chloro-3-fluoroaniline. This is an electrophilic aromatic substitution reaction where the amine group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.[3][8]
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-(4-chloro-3-fluorophenyl)acetamide.
Experimental Protocol
This protocol is adapted from a similar synthesis of a halogenated acetanilide.[9]
Materials:
-
4-chloro-3-fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Triethylamine (or other non-nucleophilic base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-3-fluoroaniline in a suitable solvent such as dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine to the solution. The base acts as a scavenger for the acetic acid byproduct.
-
Acetylation: Slowly add acetic anhydride dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-(4-chloro-3-fluorophenyl)acetamide.
-
Chemical Reactivity and Potential Applications
The chemical reactivity of N-(4-chloro-3-fluorophenyl)acetamide is largely dictated by the interplay between the electron-donating acetamido group and the electron-withdrawing halogen substituents.
-
Electrophilic Aromatic Substitution: The acetamido group is an activating, ortho-, para-directing group. However, the presence of the deactivating chloro and fluoro groups will make the aromatic ring less reactive towards electrophiles compared to unsubstituted acetanilide.[4][5] Steric hindrance from the existing substituents will also influence the regioselectivity of further substitutions.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3-fluoroaniline and acetic acid.
-
Potential Applications: Substituted acetanilides are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, various acetamide derivatives have been investigated for their potential as antimalarial and antibacterial agents.[9][10] The specific substitution pattern of N-(4-chloro-3-fluorophenyl)acetamide makes it a valuable building block for creating more complex molecules with potential biological activity.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for N-(4-chloro-3-fluorophenyl)acetamide is not widely available, the safety precautions can be inferred from closely related compounds such as N-(3-chloro-4-fluorophenyl)acetamide and N-(4-chlorophenyl)acetamide.[6][11][12]
Hazard Identification:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
-
Eye Irritation: Expected to cause serious eye irritation.[11][12]
-
Respiratory Irritation: May cause respiratory irritation.[12]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.[12]
-
Hand Protection: Wear compatible chemical-resistant gloves.[12]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.
-
-
Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
In case of skin contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Spectroscopic Analysis (Predicted)
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the methyl protons (-COCH₃) around δ 2.2 ppm.- A singlet or a broad singlet for the amide proton (-NH) between δ 7.5-9.0 ppm.- Aromatic protons will appear as multiplets in the δ 7.0-8.0 ppm region, with coupling patterns influenced by the chloro and fluoro substituents. |
| ¹³C NMR | - A signal for the methyl carbon around δ 25 ppm.- A signal for the carbonyl carbon around δ 168-170 ppm.- Aromatic carbon signals between δ 115-140 ppm. The carbons attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts. |
| IR (Infrared) Spectroscopy | - N-H stretching vibration around 3300-3200 cm⁻¹.- C=O (amide I) stretching vibration around 1660-1680 cm⁻¹.- N-H bending (amide II) vibration around 1550-1520 cm⁻¹.- C-Cl and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to its molecular weight (187.60 g/mol ).- Isotopic peaks for the chlorine atom (M⁺ and M+2 in an approximate 3:1 ratio).- Fragmentation patterns typical of acetanilides, including loss of the acetyl group. |
Conclusion and Future Directions
N-(4-chloro-3-fluorophenyl)acetamide is a halogenated acetanilide with significant potential as a synthetic intermediate in drug discovery and materials science. While direct experimental data is limited, this guide provides a robust framework for its synthesis, handling, and characterization based on established chemical principles and data from closely related analogues. Further experimental investigation into its precise physical properties, spectroscopic data, and biological activity is warranted to fully elucidate its potential applications. The methodologies and safety protocols outlined herein provide a solid foundation for researchers to confidently and safely work with this compound.
References
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Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]
- Muthu Bhupathi, G., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2016). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 9(6), 725.
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Chemwatch MSDS 46231 - Sdfine. (n.d.). Retrieved from [Link]
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acetamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[3,4,5,6,7,8-hexahydro-4-oxo-3-(2-propenyl)benzo[12]thieno[2,3-d]pyrimidin-2-yl]thio]-. (n.d.). In SpectraBase. Retrieved from [Link]
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Material Safety Data Sheet - Cole-Parmer. (2006, March 22). Retrieved from [Link]
- A Study on Electrophilic Aromatic Substitution of Acetanilide. (2025, March 15).
- Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. (2024, June 18). AIP Publishing.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2023, May 15).
- N-(3-Chloro-4-fluorophenyl)acetamide. (n.d.).
- Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS. (2011, November 16). Chemistry Learner.
- Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (2025, April 14). Journal of Medicinal Chemistry.
- Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). SciELO.
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Acetanilide. (n.d.). In Wikipedia. Retrieved from [Link]
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N-(3-Chloro-4-fluorophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
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